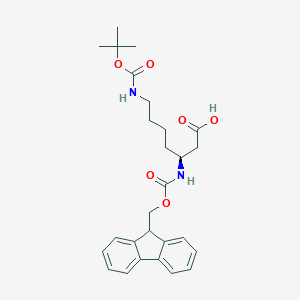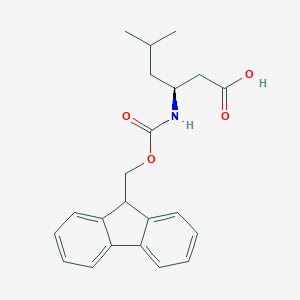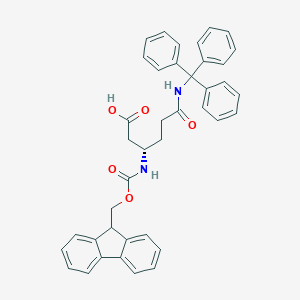
Fmoc-甘氨酸-osu
描述
Fmoc-gly-osu is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
Synthesis Analysis
Fmoc-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
科学研究应用
N-聚糖分析:Fmoc-甘氨酸-osu 用于 N-聚糖分析,以发现聚糖生物标志物。该方法通过与微波辅助脱糖产生的糖基胺反应来标记 N-聚糖。与其他标记策略相比,该方法效率高,且荧光强度更高,有助于早期诊断肺鳞状细胞癌等疾病 (Wang 等人,2020)。
肽测序:在肽测序中,this compound 被用作部分 Edman 降解和质谱分析中的无痕封端剂。该方法促进了组合文库中肽的快速序列测定,增强了这些文库在生物医学研究中的效用 (Thakkar 等人,2006)。
氨基酸保护:this compound 被用作氨基保护剂,特别是对于甘氨酸等氨基酸。它在保护氨基方面显示出高效率和高纯度,使其在肽合成中很有价值 (Li-gong, 2004)。
固相肽合成:它在固相肽合成 (SPPS) 中有应用,在其中用于氨基酸的 Fmoc 保护。这有助于高效且清洁地合成肽 (Chinchilla 等人,2001)。
水凝胶形成:this compound 有助于形成水凝胶,这些水凝胶用作生物医学应用(如组织工程和药物递送)中的支架。这些水凝胶支持细胞增殖和分化,特别是在间充质干细胞中 (Wang 等人,2017)。
污染物检测:它用于开发传感器,用于检测环境中的污染物,如六价铬。基于 this compound 的传感器具有高选择性和灵敏度,使其在环境监测中很有用 (Li 等人,2021)。
腐蚀抑制:作为甘氨酸的衍生物,this compound 已被研究其作为碳钢等材料的腐蚀抑制剂的作用。该应用在工业环境中防止材料降解方面具有重要意义 (Chen, 2018)。
作用机制
Target of Action
The primary target of Fmoc-gly-osu is the amine group in organic compounds . The compound is frequently used as a protecting group for amines . The role of this target is to facilitate the synthesis of complex organic molecules by protecting reactive amine groups from undesirable reactions during the synthesis process .
Mode of Action
Fmoc-gly-osu interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine target by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group serves as a protective barrier that prevents the amine from participating in unwanted reactions during the synthesis process .
Biochemical Pathways
The key biochemical pathway affected by Fmoc-gly-osu is the synthesis of peptides . The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process, a common method for producing peptides . The Fmoc group protects the N-terminus of the peptide during the synthesis process, allowing for the sequential addition of amino acids .
Pharmacokinetics
It’s worth noting that the fmoc group isbase-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of Fmoc-gly-osu’s action is the successful protection of amine groups during organic synthesis . This allows for the controlled assembly of complex organic molecules, such as peptides, without interference from unwanted side reactions . After the synthesis process, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-gly-osu is influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base, and the rate of this reaction can be influenced by the concentration and type of base used , as well as the reaction temperature . Additionally, the Fmoc group is highly fluorescent, which can be useful for analysis by reversed phase HPLC . This requires that excess fmoc-cl be removed before an analysis of fluorescence .
生化分析
Biochemical Properties
Fmoc-gly-osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group interacts with various enzymes and proteins during the peptide synthesis process .
Cellular Effects
The cellular effects of Fmoc-gly-osu are primarily related to its role in peptide synthesis. The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid allows for very rapid and highly efficient synthesis of peptides . This can influence cell function by enabling the production of specific peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Fmoc-gly-osu exerts its effects through its role in peptide bond formation. The Fmoc group serves as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu . The Fmoc group is then rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The effects of Fmoc-gly-osu over time in laboratory settings are primarily related to its role in peptide synthesis. The Fmoc group allows for very rapid and highly efficient synthesis of peptides
Metabolic Pathways
Fmoc-gly-osu is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-18-9-10-19(25)23(18)29-20(26)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJWLWTGNBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460014 | |
| Record name | FMOC-GLY-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113484-74-5 | |
| Record name | FMOC-GLY-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)







